![molecular formula C14H12O2 B14255977 6-[(4-Methoxyphenyl)methylidene]cyclohexa-2,4-dien-1-one CAS No. 304860-60-4](/img/structure/B14255977.png)
6-[(4-Methoxyphenyl)methylidene]cyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(4-Methoxyphenyl)methylidene]cyclohexa-2,4-dien-1-one is an organic compound known for its unique structure and properties It features a cyclohexa-2,4-dien-1-one core with a 4-methoxyphenylmethylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-[(4-Methoxyphenyl)methylidene]cyclohexa-2,4-dien-1-one typically involves the condensation of 4-methoxybenzaldehyde with cyclohexa-2,4-dien-1-one in the presence of a base such as piperidine. The reaction is carried out in a solvent like toluene under reflux conditions. The product is then purified by column chromatography to obtain a yellow solid with a high yield .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for larger volumes, and continuous flow reactors may be used to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 6-[(4-Methoxyphenyl)methylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the cyclohexadienone core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
6-[(4-Methoxyphenyl)methylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-[(4-Methoxyphenyl)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 2,6-di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one
- 2,4,6-trimethyl-6-phenylcyclohexa-2,4-dien-1-one
- 6-[(hydroxyamino)-phenyl-methylidene]-3-methoxycyclohexa-2,4-dien-1-one
Comparison: 6-[(4-Methoxyphenyl)methylidene]cyclohexa-2,4-dien-1-one is unique due to its specific substituent pattern and reactivity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
304860-60-4 |
|---|---|
Molecular Formula |
C14H12O2 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
6-[(4-methoxyphenyl)methylidene]cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C14H12O2/c1-16-13-8-6-11(7-9-13)10-12-4-2-3-5-14(12)15/h2-10H,1H3 |
InChI Key |
CVOUAIGCOGXDRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C=CC=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


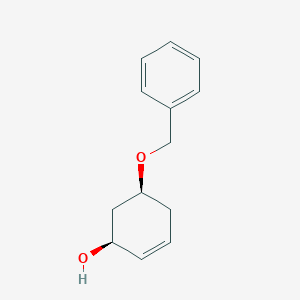
![Carbamic acid, [4-(trimethylstannyl)-3-pyridinyl]-, 1,1-dimethylethyl ester](/img/structure/B14255909.png)

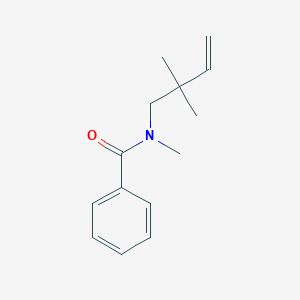
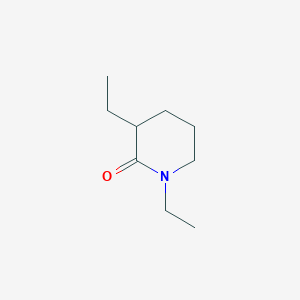
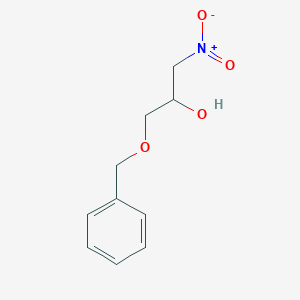
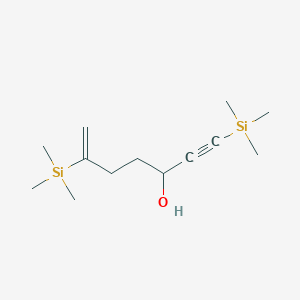
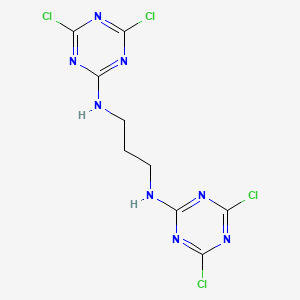
![3-[(Ethylsulfanyl)methyl]-9H-thioxanthen-9-one](/img/structure/B14255944.png)

![3,6-Bis(4-aminophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14255952.png)
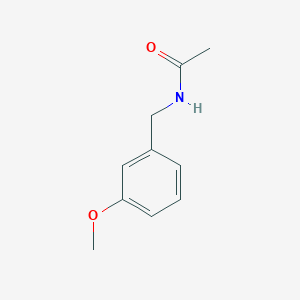
![(1-Azabicyclo[2.2.2]octan-2-yl)[4-(2-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B14255970.png)
![4-{2-[Chloro(dimethyl)silyl]ethyl}phenol](/img/structure/B14255992.png)
